Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt

Catalog No.
S14269765
CAS No.
3626-35-5
M.F
C14H14N3NaO4S
M. Wt
343.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-meth...

CAS Number

3626-35-5

Product Name

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt

IUPAC Name

sodium;4-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]benzenesulfonate

Molecular Formula

C14H14N3NaO4S

Molecular Weight

343.34 g/mol

InChI

InChI=1S/C14H15N3O4S.Na/c1-9-7-12(15)14(21-2)8-13(9)17-16-10-3-5-11(6-4-10)22(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1

InChI Key

JDMWNDRLWBRPGG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])OC)N.[Na+]

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monosodium salt is a complex organic compound with the molecular formula C₁₄H₁₅N₃O₄S. This compound features a benzenesulfonic acid group linked to a 4-amino-5-methoxy-2-methylphenyl moiety via an azo (-N=N-) bond. The presence of the sulfonic acid group indicates that it exhibits acidic properties, which could influence its solubility and reactivity in various environments .

Physical and Chemical Properties

  • Molecular Weight: 321.35 g/mol
  • Density: Approximately 1.4 g/cm³
  • pKa: Estimated at -1.15, suggesting it primarily exists in its deprotonated form at neutral pH .
  • LogP: 2.94, indicating moderate lipophilicity .

Typical of azo compounds, including:

  • Reduction: Azo compounds can be reduced to their corresponding amines under acidic conditions.
  • Diazotization: The amino group can be diazotized, leading to further functionalization.
  • Electrophilic Substitution: The aromatic rings may undergo electrophilic substitution reactions due to their electron-rich nature.

These reactions are significant for modifying the compound for specific applications in dyes and pigments.

Research indicates that azo compounds can exhibit various biological activities, including:

  • Antimicrobial Properties: Some studies suggest that similar compounds may possess antimicrobial effects against certain bacteria and fungi.
  • Antioxidant Activity: Compounds with similar structures have been noted for their potential antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems .

The synthesis of Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]- typically involves:

  • Azo Coupling Reaction: This is the primary method where a diazonium salt derived from 4-amino-5-methoxy-2-methylphenyl is reacted with benzenesulfonic acid under acidic conditions.
  • Purification: The crude product is usually purified through recrystallization or chromatography to obtain the monosodium salt form.

Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]- has several applications:

  • Dyes and Pigments: It is primarily used in the dye industry due to its vibrant color properties.
  • Biological Research: Its potential biological activities make it a candidate for further research in pharmacology and biochemistry.
  • Analytical Chemistry: Used as a reagent for various analytical techniques due to its reactivity and stability.

Studies focusing on the interactions of this compound with other substances have shown:

  • Complex Formation: It can form complexes with metal ions, which may enhance its properties for use in catalysis or as sensors.
  • Drug Interactions: Preliminary studies suggest that it may interact with certain biological molecules, influencing drug design and development .

Several compounds share structural similarities with Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-AminoazobenzeneC12H12N2Lacks sulfonic acid group; simpler structure.
4-(4-Hydroxyphenyl)azo-benzenesulfonic acidC14H15N3O4SContains a hydroxyl group instead of methoxy; different solubility properties.
2-Methoxy-5-methyl-4-(4-sulfophenylazo)anilineC14H15N3O5SHas additional functional groups affecting its reactivity and applications.

Uniqueness

The uniqueness of Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]- lies in its specific combination of functional groups, particularly the sulfonic acid and methoxy functionalities, which enhance its solubility and reactivity compared to similar azo compounds. This makes it particularly valuable in dye synthesis and potential therapeutic applications.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

343.06027139 g/mol

Monoisotopic Mass

343.06027139 g/mol

Heavy Atom Count

23

UNII

BJN3PKU4QH

General Manufacturing Information

Benzenesulfonic acid, 4-[2-(4-amino-5-methoxy-2-methylphenyl)diazenyl]-, sodium salt (1:1): INACTIVE

Dates

Modify: 2024-08-10

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